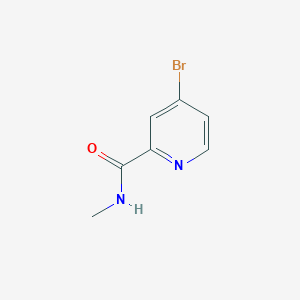

4-Bromo-N-methylpicolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-N-methylpicolinamide is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Potential

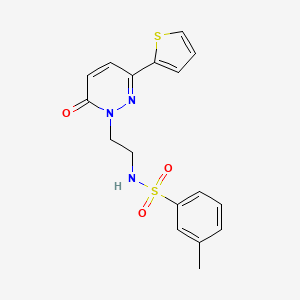

A series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, closely related to 4-Bromo-N-methylpicolinamide, were synthesized and evaluated against different tumor cell lines. These derivatives inhibited the proliferation of human cancer cell lines (HepG2, HCT116) at low micromolar concentrations. One analog demonstrated broad-spectrum antiproliferative activity, effectively prolonging the longevity of colon carcinoma-burdened mice and suppressing cancer cell progression through angiogenesis inhibition and induction of apoptosis and necrosis (Meng et al., 2021).

Role in Drug Synthesis

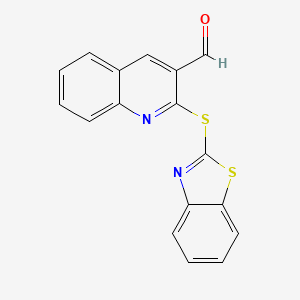

The synthesis of Sorafenib, an antitumor drug, involves intermediates such as methyl 4-chloropicolinate and 4-chloro-N-methylpicolinamide, which are structurally similar to this compound. This process features inexpensive materials, straightforward operations, high yield, and green chemistry principles (Yao Jian-wen, 2012).

Development of Anticancer Therapeutics

N-methylpicolinamide compounds, closely related to this compound, are significant in developing anticancer drugs. Current research focuses on creating less toxic, low-cost, and effective N-methylpicolinamide-bearing hybrids. These compounds exhibit potential as potent anticancer agents (Moku et al., 2019).

Kinase Inhibition and Cancer Treatment

N-methylpicolinamide-4-thiol derivatives, analogous to this compound, were synthesized and evaluated for their antitumor properties. One compound showed potent anti-proliferative activities on human cancer cell lines, exceeding the effectiveness of Sorafenib. These derivatives selectively inhibit Aurora-B kinase, crucial in cancer treatment (Huang et al., 2012).

Enhancing Water Solubility in Antitumor Agents

Research on CB30865, a quinazolin-4-one antitumor agent, involved increasing its water solubility for in vivo evaluation. This led to the synthesis of more soluble analogues, some demonstrating significantly greater cytotoxicity and retaining unique biochemical characteristics (Bavetsias et al., 2002).

Fluorescent Monomer Synthesis for Clinical Applications

4-Methylamino-N-allylnaphthalimide, a functional monomer with fluorescent effects, was synthesized for specific uptake of creatinine, a vital clinical marker for kidney function. This synthesis involved the reaction of 4-bromo-1,8-naphthalic anhydride with related compounds, demonstrating potential for future clinical applications (Syu et al., 2010).

CO2 Hydrogenation Catalyst Development

Picolinamide derivatives, including 4-hydroxy-N-methylpicolinamidate, were investigated as catalysts for hydrogenating CO2 to formate in basic water. A catalyst with a 4-hydroxy-N-methylpicolinamidate ligand exhibited remarkable activity under ambient conditions, demonstrating strong electron donation by the anionic amide moiety (Kanega et al., 2017).

Mechanism of Action

Target of Action

Related compounds such as n-methylpicolinamide-4-thiol derivatives have been found to selectively inhibit aurora-b kinase , a protein that plays a crucial role in the regulation of mitosis .

Mode of Action

Similar compounds have been shown to interact with their targets, such as aurora-b kinase, leading to inhibition of the target’s function .

Biochemical Pathways

The inhibition of aurora-b kinase by related compounds can affect the regulation of mitosis, which is a critical process in cell division and growth .

Result of Action

Related compounds have shown anti-proliferative activities in vitro on some human cancer cell lines .

Biochemical Analysis

Cellular Effects

While specific cellular effects of 4-Bromo-N-methylpicolinamide are not directly mentioned in the literature, related research indicates that brominated compounds can inhibit the proliferation of human cancer cell lines .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have shown to inhibit the proliferation of human cancer cell lines .

Properties

IUPAC Name |

4-bromo-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCICFBBFLFBLJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2529685.png)

![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)

![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2529694.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2529699.png)

![2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2529703.png)

![2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2529705.png)

![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)